4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
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Overview
Description
4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound is notable for its intricate structure, which includes multiple functional groups such as sulfonyl, azo, and pyrazolyl groups.
Preparation Methods
The synthesis of 4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves several steps:
Diazotization: The process begins with the diazotization of 3-((Ethylanilino)sulphonyl)-4-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid under alkaline conditions to form the azo compound.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential use as biological stains and markers.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other azo dyes and sulfonyl-containing compounds. For example:
Methyl Orange: Another azo dye used as a pH indicator.
Sulfanilic Acid: A simpler sulfonyl-containing compound used in the synthesis of azo dyes.
Benzene Sulfonic Acid: A basic sulfonic acid used in various industrial applications.
What sets 4-(4-((3-((Ethylanilino)sulphonyl)-4-methylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid apart is its complex structure, which provides unique reactivity and applications in multiple fields.
Properties
CAS No. |
83006-48-8 |
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Molecular Formula |
C25H25N5O6S2 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
4-[4-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C25H25N5O6S2/c1-4-29(20-8-6-5-7-9-20)37(32,33)23-16-19(11-10-17(23)2)26-27-24-18(3)28-30(25(24)31)21-12-14-22(15-13-21)38(34,35)36/h5-16,24H,4H2,1-3H3,(H,34,35,36) |
InChI Key |
BGPWYLNVCADBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C |
Origin of Product |
United States |
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